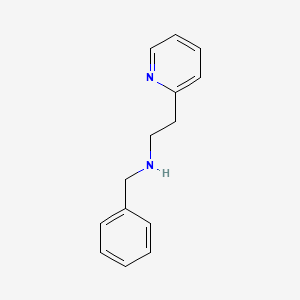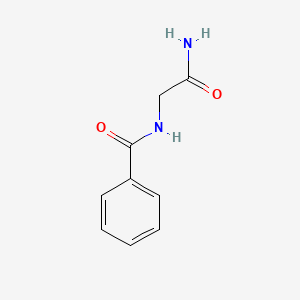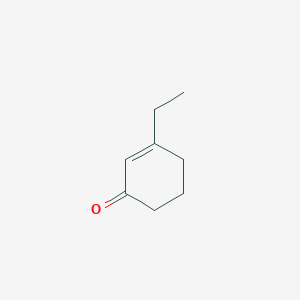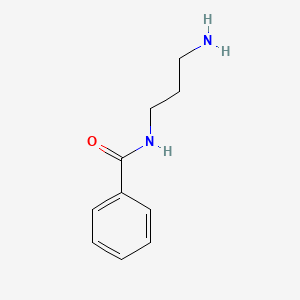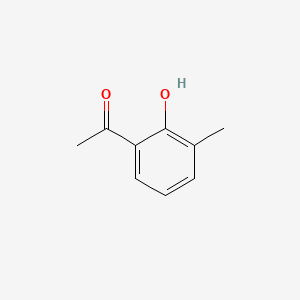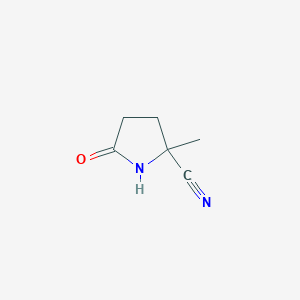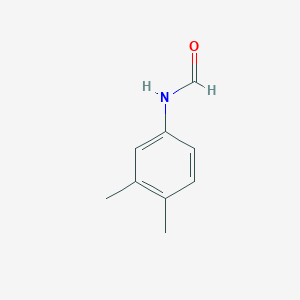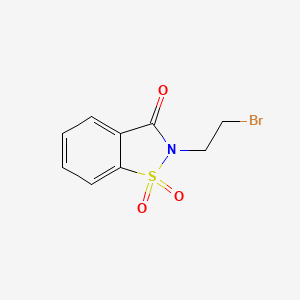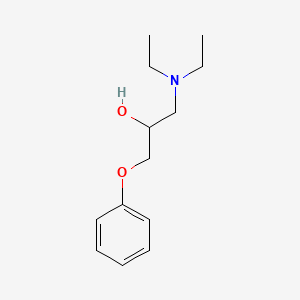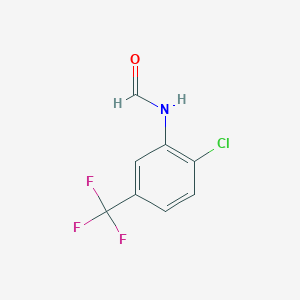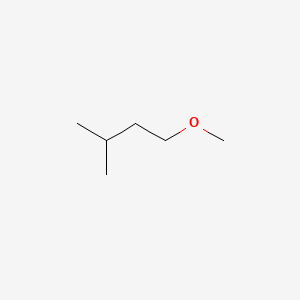
Butane, 1-methoxy-3-methyl-
Descripción general
Descripción
The compound "Butane, 1-methoxy-3-methyl-" is a versatile molecule used in various chemical syntheses and applications. It serves as a solvent for paints, inks, and fragrances and is a precursor for industrial detergents . Additionally, it is a key intermediate in the synthesis of chiral auxiliaries for metallocenes , and it can be transformed into a variety of functionalized molecules, such as 3,5-diketoesters and 2,4-diketosulfones .
Synthesis Analysis
The synthesis of derivatives of "Butane, 1-methoxy-3-methyl-" can be achieved through different pathways. For instance, 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes react with alpha,beta-unsaturated acid chlorides and sulfonyl chlorides to yield 3,5-diketoesters and 2,4-diketosulfones, respectively . Another synthesis route involves the conversion of (S)-1,2,4-butanetriol to (3S)-4-methoxybutane-1,3-diol, which is then used as a chiral auxiliary in the preparation of planar-chiral metallocenes .
Molecular Structure Analysis
The molecular structure of "Butane, 1-methoxy-3-methyl-" and its derivatives can be complex, with various isomers and conformations. For example, the relative stabilities of isomeric compounds such as 2-methoxy-1-butene and its (E) and (Z) isomers have been studied, revealing that the (E) isomer is generally more stable . Spectroscopic studies have also been conducted to determine the structure of diastereomeric butane derivatives, finding that bulky substituents like chlorine and methoxy groups are predominantly gauche to each other in certain isomers .
Chemical Reactions Analysis
"Butane, 1-methoxy-3-methyl-" undergoes various chemical reactions. It can participate in (4 + 2) cycloadditions, with the reactions of (E)-1-methoxy-1,3-butadiene being concerted processes . The compound also reacts with OH radicals, producing acetone, methyl acetate, glycolaldehyde, and 3-methoxy-3-methylbutanal as products . Additionally, it can be used as a synthon for the synthesis of heterocycles with aldehyde functionality .
Physical and Chemical Properties Analysis
The physical and chemical properties of "Butane, 1-methoxy-3-methyl-" and its derivatives are crucial for their applications. The thermodynamics of vinyl ethers, including the relative stabilities of isomeric compounds, have been determined in various solvents and temperatures . Vapour pressures for related compounds like 1-(butoxymethoxy)butane have been measured, providing essential data for their use as solvents in processes like dry-cleaning .
Aplicaciones Científicas De Investigación
Solvent and Raw Material in Industry
3-Methoxy-3-methyl-1-butanol, a derivative of Butane, 1-methoxy-3-methyl-, is utilized as a solvent in paints, inks, and fragrances. Additionally, it serves as a raw material for producing industrial detergents. Its reaction kinetics with OH radicals have been thoroughly studied, indicating its potential in environmental science and technology applications (Aschmann, Arey, & Atkinson, 2011).
Role in Flavor and Aroma
Research has explored the role of 1-methoxy-3-methyl-3-(methylthio)butane in the context of flavor and aroma. This compound has been identified as a key player in the odorant composition of various food items and beverages. Studies using the Retronasal Flavor Impression Screening System (R-FISS) have highlighted its significance in the flavor industry (Itobe, Kumazawa, & Nishimura, 2009).
Synthesis of Chiral Auxiliaries
The synthesis of (3S)-4-methoxybutane-1,3-diol, a variant of Butane, 1-methoxy-3-methyl-, demonstrates its use in creating chiral auxiliaries for the production of planar-chiral metallocenes. This highlights its role in advanced synthetic chemistry and material science (Geisler & Helmchen, 2006).
Propiedades
IUPAC Name |
1-methoxy-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-6(2)4-5-7-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAYBCWERYRAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211654 | |
| Record name | Butane, 1-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
626-91-5 | |
| Record name | Butane, 1-methoxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the chiral lithium amide derived from 1-methoxy-3-methylbutane contribute to enantioselectivity?
A: The lithium amide derived from 2-isopropylamino-1-methoxy-3-methylbutane (3c) coordinates to the lithium enolate of the ketone reactant. This coordination creates a chiral environment around the reaction center. This chiral environment favors the formation of one enantiomer of the aldol product over the other [].
Q2: What level of enantiomeric excess was achieved using this chiral auxiliary in the reaction between ethyl t-butyl ketone and benzaldehyde?
A: The research demonstrated a promising result, achieving a 68% enantiomeric excess in the aldol product. This indicates a significant preference for the formation of one enantiomer over the other, highlighting the potential of 1-methoxy-3-methylbutane-derived chiral auxiliaries in asymmetric synthesis [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





